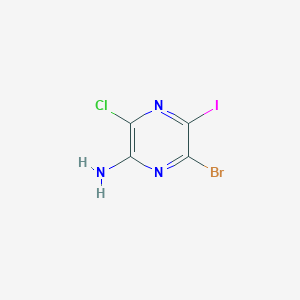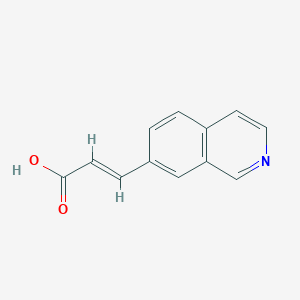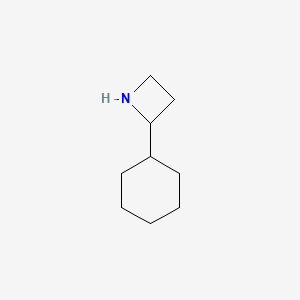![molecular formula C17H10Cl2N2S2 B13080346 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using chlorinated aromatic compounds.
Attachment of the thien-2-ylmethyl group: This can be done through alkylation reactions using thienylmethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar chemical reactivity and biological properties.
Uniqueness
4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H10Cl2N2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
4-chloro-5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(19)20-14(21-17)8-12-2-1-7-22-12/h1-7,9H,8H2 |
InChI Key |
XCVVNEHICVDLHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



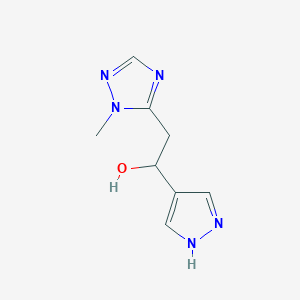
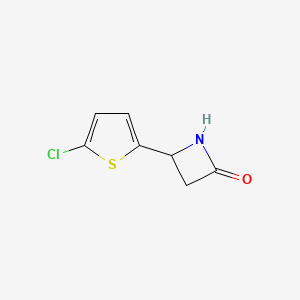
![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)

